4-bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole
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Overview
Description
4-bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 4, an ethoxymethyl group at position 3, and a methyl group at position 1. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Ethoxymethylation: The ethoxymethyl group can be introduced through the reaction of the pyrazole with ethyl chloroformate in the presence of a base such as triethylamine.
Methylation: The methyl group at position 1 can be introduced using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-3-(ethoxymethyl)-1-methyl-1H-pyrazole.
Scientific Research Applications
4-bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include key enzymes and receptors involved in metabolic and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(methoxymethyl)-1-methyl-1H-pyrazole: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
4-chloro-3-(ethoxymethyl)-1-methyl-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.
3-(ethoxymethyl)-1-methyl-1H-pyrazole: Lacks the bromine atom at position 4.
Uniqueness
4-bromo-3-(ethoxymethyl)-1-methyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the ethoxymethyl and methyl groups provide steric and electronic effects that influence the compound’s properties.
Properties
IUPAC Name |
4-bromo-3-(ethoxymethyl)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-3-11-5-7-6(8)4-10(2)9-7/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYOVOWTQJWGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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